Cas no 2098135-65-8 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a fluorinated pyrazole derivative with significant potential in pharmaceutical and agrochemical applications. Its key structural features include an isobutyl group at the 1-position and a trifluoromethyl group at the 3-position of the pyrazole ring, contributing to enhanced lipophilicity and metabolic stability. The acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry. The trifluoromethyl group imparts electron-withdrawing properties, improving binding affinity in bioactive molecules. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its unique steric and electronic characteristics. Its stability under various reaction conditions further enhances its utility in multi-step syntheses.
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid structure
2098135-65-8 structure
商品名:2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
CAS番号:2098135-65-8
MF:C10H13F3N2O2
メガワット:250.217633008957
CID:5726092
PubChem ID:121213653

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • AKOS026724123
    • 2098135-65-8
    • F2198-5260
    • 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
    • インチ: 1S/C10H13F3N2O2/c1-6(2)4-15-5-7(3-8(16)17)9(14-15)10(11,12)13/h5-6H,3-4H2,1-2H3,(H,16,17)
    • InChIKey: HKKSFEUNCJDCIK-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CC(=O)O)=CN(CC(C)C)N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 250.09291215g/mol
  • どういたいしつりょう: 250.09291215g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-5260-10g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2098135-65-8 95%+
10g
$2785.0 2023-09-06
TRC
I164541-500mg
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetic acid
2098135-65-8
500mg
$ 615.00 2022-06-04
TRC
I164541-100mg
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetic acid
2098135-65-8
100mg
$ 160.00 2022-06-04
Life Chemicals
F2198-5260-0.25g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2098135-65-8 95%+
0.25g
$597.0 2023-09-06
Life Chemicals
F2198-5260-2.5g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2098135-65-8 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F2198-5260-5g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2098135-65-8 95%+
5g
$1989.0 2023-09-06
TRC
I164541-1g
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetic acid
2098135-65-8
1g
$ 955.00 2022-06-04
Life Chemicals
F2198-5260-0.5g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2098135-65-8 95%+
0.5g
$629.0 2023-09-06
Life Chemicals
F2198-5260-1g
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2098135-65-8 95%+
1g
$663.0 2023-09-06

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 関連文献

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acidに関する追加情報

Introduction to 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid (CAS No. 2098135-65-8)

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, identified by its CAS number 2098135-65-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and utility in drug development. The presence of both isobutyl and trifluoromethyl substituents in its molecular framework enhances its pharmacological potential, making it a subject of intense study for its potential therapeutic applications.

The molecular structure of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid consists of a pyrazole core substituted with an acetic acid moiety at the 2-position. The isobutyl group contributes to lipophilicity, while the trifluoromethyl group increases metabolic stability and binding affinity to biological targets. This unique combination of functional groups makes the compound an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in pyrazole derivatives due to their diverse biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The specific substitution pattern in 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid suggests potential interactions with various biological pathways, particularly those involving enzyme inhibition and receptor binding. Preliminary studies have indicated that this compound may exhibit promising effects in modulating inflammatory responses and inhibiting key enzymes involved in disease progression.

One of the most compelling aspects of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is its potential as a scaffold for drug discovery. The pyrazole core is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs featuring this structural motif. By incorporating the isobutyl and trifluoromethyl groups, researchers aim to optimize bioavailability and target specificity. This approach aligns with current trends in drug development, which emphasize the importance of structure-activity relationships (SAR) to enhance therapeutic efficacy.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid for their biological activity. Molecular docking studies have suggested that this compound may interact with proteins involved in metabolic disorders and neurodegenerative diseases. These findings are particularly exciting given the increasing prevalence of such conditions worldwide. Further experimental validation is now underway to confirm these computational predictions.

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid presents unique challenges due to the complexity of its molecular structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds. Techniques such as multi-step organic synthesis, coupled with advanced purification methods, have enabled researchers to produce high-quality samples for biological testing. This progress underscores the growing capability within the chemical community to develop novel therapeutic agents.

In conclusion, 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it a valuable candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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